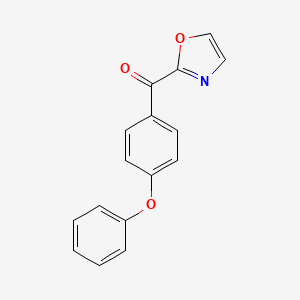

2-(4-Phenoxybenzoyl)oxazole

Übersicht

Beschreibung

2-(4-Phenoxybenzoyl)oxazole is a heterocyclic compound that features an oxazole ring fused with a benzoyl group and a phenoxy substituent. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring is known for its stability and biological activity, making it a valuable scaffold in drug design and synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybenzoyl)oxazole typically involves the condensation of 4-phenoxybenzoic acid with 2-aminoacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Phenoxybenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenoxy or benzoyl rings, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.

Major Products: The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted phenoxybenzoyl oxazoles .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2-(4-Phenoxybenzoyl)oxazole serves as an important intermediate in organic synthesis. Its structure allows for the modification and derivatization necessary for the development of more complex molecules. The compound can be synthesized through methods like Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde under acidic conditions .

Biological Research

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives have shown significant inhibition of cancer cell proliferation in various models, including human epidermoid carcinoma cells (KB cells). These compounds operate through mechanisms that may involve enzyme inhibition or interaction with cellular receptors, leading to reduced tumor growth .

Enzyme Inhibition Studies

The compound has been investigated for its potential as a biochemical probe in enzyme inhibition studies. Compounds within this class have been shown to inhibit specific enzymes that are critical in various biological pathways, suggesting their utility in pharmacological applications .

Medicinal Chemistry

Therapeutic Properties

Research has indicated that this compound and its derivatives possess anti-inflammatory and anticancer activities. These properties make them candidates for further development as therapeutic agents. Notably, studies have shown that certain derivatives can inhibit the proliferation of cancer cells without affecting normal cells, indicating a potential for selective targeting .

Industrial Applications

Development of Advanced Materials

In industrial chemistry, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the stability and performance of these materials under various conditions .

Case Study 1: Antitumor Activity

A study investigated the effects of derivatives of this compound on KB cells. The results indicated a dose-dependent inhibition of cell growth, suggesting a promising avenue for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of compounds related to this compound. The findings demonstrated that these compounds could effectively inhibit key enzymes involved in cancer progression, reinforcing their potential as therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(4-Phenoxybenzoyl)oxazole involves its interaction with various biological targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. This binding can modulate the activity of the target proteins, leading to therapeutic effects. The compound’s ability to inhibit specific enzymes or receptors is crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the oxazole ring.

Isoxazole: Contains an oxygen atom adjacent to the nitrogen in the five-membered ring.

Oxadiazole: Features two nitrogen atoms in the five-membered ring.

Uniqueness: 2-(4-Phenoxybenzoyl)oxazole is unique due to the presence of both a phenoxy group and a benzoyl group, which enhance its reactivity and biological activity. The combination of these functional groups with the oxazole ring provides a versatile scaffold for the development of new compounds with diverse applications .

Biologische Aktivität

2-(4-Phenoxybenzoyl)oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

- Molecular Formula : C16H11NO3

- CAS Number : 898759-95-0

- Chemical Structure : The compound features a phenoxy group attached to a benzoyl oxazole, which is pivotal in its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, leading to programmed cell death.

Case Study :

In a study assessing the structure-activity relationship (SAR) of oxazole derivatives, it was found that certain modifications enhanced the efficacy against colorectal cancer cell lines. The compound demonstrated an EC50 value of 270 nM and a GI50 of 229 nM in DLD-1 cells, indicating strong anticancer potential .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cancer progression and cellular proliferation.

- Caspase Activation : Similar compounds have been shown to activate caspases, which are crucial for apoptosis.

- Tyrosinase Inhibition : Research on related compounds suggests that they may inhibit tyrosinase activity, which is important in melanin production and could have implications for skin-related conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other oxazole derivatives:

| Compound Name | Molecular Formula | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | C16H11NO3 | 270 | Caspase activation |

| 2-Phenylbenzo[d]oxazole | C15H11NO | 40.42 | Tyrosinase inhibition |

| 2-Phenyl-oxazole-4-carboxamide | C10H8N2O | 229 | Apoptosis induction |

Research Findings

Recent studies have focused on synthesizing new derivatives based on the oxazole scaffold to enhance biological activity. For example, modifications to the phenoxy group have been shown to significantly impact the compound's ability to inhibit tumor growth in xenograft models.

In Vivo Studies

In vivo experiments using xenograft models demonstrated that compounds structurally related to this compound could inhibit tumor growth effectively. One study reported a tumor growth inhibition rate of approximately 63% at a dosage of 50 mg/kg in mouse models .

Eigenschaften

IUPAC Name |

1,3-oxazol-2-yl-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(16-17-10-11-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVYQYNYUPHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=NC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642087 | |

| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-95-0 | |

| Record name | 2-Oxazolyl(4-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.